1-Butyl-2-hydroxy-1-methylguanidine

Description

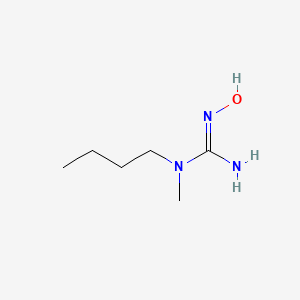

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15N3O |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-butyl-2-hydroxy-1-methylguanidine |

InChI |

InChI=1S/C6H15N3O/c1-3-4-5-9(2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) |

InChI Key |

GCQCFUIIUZPJEN-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN(C)/C(=N/O)/N |

Canonical SMILES |

CCCCN(C)C(=NO)N |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 1 Butyl 2 Hydroxy 1 Methylguanidine

Acid-Base Properties and Protonation Equilibria of Guanidine (B92328) Scaffolds

The guanidine group is one of the strongest organic bases in aqueous solution, a characteristic attributed to the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. wikipedia.org Upon protonation, the positive charge is delocalized symmetrically across the three nitrogen atoms, a feature that renders the guanidine group almost exclusively in its protonated state at physiological pH. wikipedia.org The pKaH of the guanidinium cation itself is approximately 13.6, indicating its profound basicity. wikipedia.org

For substituted guanidines like 1-Butyl-2-hydroxy-1-methylguanidine, the precise pKa value is influenced by the electronic effects of its substituents. The electron-donating alkyl groups (butyl and methyl) are expected to slightly increase the basicity of the guanidine core. Conversely, the N-hydroxyl group, with its electron-withdrawing inductive effect, would tend to decrease the basicity.

Reactivity of the Guanidine Moiety

The guanidine core of this compound possesses both nucleophilic and electrophilic character, making it a versatile participant in a range of chemical reactions.

Nucleophilic and Electrophilic Characteristics of the Guanidine Core

The nitrogen atoms of the guanidine moiety, with their lone pairs of electrons, are inherently nucleophilic. libretexts.org The degree of nucleophilicity is modulated by the substituents; in this case, the butyl and methyl groups enhance the electron density on the adjacent nitrogen atoms, thereby increasing their nucleophilicity. Amines are well-established nucleophiles, and the nucleophilicity generally increases from primary to secondary amines, a trend influenced by both electronic and steric factors. masterorganicchemistry.com The guanidine group can be considered to have characteristics of different amine types.

Conversely, the central carbon atom of the guanidine group is electrophilic. This electrophilicity is significantly enhanced upon protonation, where the resulting guanidinium ion features a carbon atom bonded to three electron-withdrawing nitrogen atoms, making it susceptible to attack by nucleophiles. youtube.com This dual reactivity allows the guanidine core to engage with a variety of reaction partners. For instance, the nucleophilic nitrogens can react with electrophiles such as alkyl halides or acylating agents, while the electrophilic central carbon of the protonated form can be attacked by strong nucleophiles.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (analogous to biguanide (B1667054) reactivity)

The guanidine moiety is a valuable building block in the synthesis of nitrogen-containing heterocyclic compounds. tandfonline.com A prominent example of this reactivity is the Biginelli reaction, a multi-component condensation that utilizes a β-ketoester, an aldehyde, and a urea (B33335) or, analogously, a guanidine to form dihydropyrimidines. nih.govacs.org This reaction underscores the ability of the guanidine unit to undergo cyclocondensation reactions to furnish six-membered heterocycles. nih.gov

In a similar vein, biguanides, which contain two linked guanidine units, are known to undergo cyclization reactions. For instance, the reaction of biguanides with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems, including triazines. nih.govmdpi.com The reaction of substituted anilines with cyanoguanidine can also result in cyclization to form guanidino-heterocycles. nih.gov These reactions highlight the potential for the guanidine moiety within this compound to participate in intramolecular or intermolecular cyclizations to generate a diverse array of heterocyclic structures, a pathway of significant interest in medicinal chemistry.

Transformations Involving the Hydroxyl Group

The N-hydroxyl group of this compound introduces another layer of reactivity, enabling transformations through oxidation, reduction, and derivatization.

Oxidation and Reduction Pathways of the N-Hydroxyl Functionality

The N-hydroxyguanidine functionality is susceptible to both oxidation and reduction. Oxidation of N-hydroxyguanidine compounds can lead to the formation of various nitrogen oxides, including nitric oxide (NO) and nitroxyl (B88944) (HNO). nih.govnih.gov The specific products formed are dependent on the oxidizing agent used. For instance, studies have shown that N-hydroxyguanidines can be oxidized to release NO, a molecule with significant biological signaling roles. nih.gov The oxidation process is believed to involve a one-electron oxidation of the N-hydroxyguanidine to form a radical intermediate. nih.govnih.gov

Conversely, reduction of the N-hydroxyl group would lead to the corresponding guanidine. This transformation is a key consideration in the metabolic fate of N-hydroxyguanidine derivatives. The redox chemistry of this functional group is of particular interest due to its analogy with the biosynthesis of nitric oxide from N-hydroxy-L-arginine.

Esterification and Etherification Reactions for Derivatization

The hydroxyl group of this compound can be derivatized through esterification and etherification reactions. Esterification of N-hydroxyguanidines has been explored as a strategy to create prodrugs with improved solubility and bioavailability. drugbank.com The reaction typically involves the acylation of the hydroxyl group with a carboxylic acid or its derivative.

Etherification of the N-hydroxyl group represents another avenue for derivatization, potentially altering the molecule's lipophilicity and biological activity. General methods for the etherification of hydroxyl compounds, such as reaction with alkyl halides under basic conditions or using acid-catalyzed reactions with specific etherification agents, could be applicable. rsc.orgorganic-chemistry.org These derivatization reactions provide a means to systematically modify the structure of this compound to probe structure-activity relationships and optimize its properties for various applications.

Role of Alkyl Substituents in Modulating Reactivity

Steric Effects of the Butyl Group on Reaction Outcomes

The n-butyl group, being a larger alkyl substituent compared to a methyl group, exerts a notable steric influence on the reactivity of this compound. Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of reactants and affect reaction rates and product distributions.

The bulkiness of the butyl group can shield the adjacent nitrogen atom, making it a less accessible site for nucleophilic attack or for participation in reactions that require a specific spatial orientation. For instance, in reactions where the guanidine acts as a nucleophile, the approach of an electrophile to the nitrogen atom bearing the butyl group will be more hindered compared to the nitrogen with the smaller methyl group. This can lead to regioselectivity in reactions, favoring pathways where the less hindered nitrogen atom is the primary reactive site.

Studies on the nucleophilicity of amines have shown a clear trend where increasing the steric bulk of alkyl substituents decreases nucleophilicity. For example, the nucleophilicity of primary amines decreases as the alkyl group becomes more branched, with t-butylamine being a significantly weaker nucleophile than n-propylamine due to steric factors. thieme-connect.com While the n-butyl group is not as sterically demanding as a t-butyl group, its presence is expected to lower the nucleophilicity of the substituted nitrogen compared to a methyl-substituted nitrogen. In the context of cycloaddition reactions involving substituted guanidines, it has been observed that nitrogen atoms with bulkier substituents, such as isopropyl groups, can be less reactive. nih.gov This suggests that the butyl group in this compound would similarly disfavor reactions at its point of attachment due to steric congestion.

The following table illustrates the general trend of how steric hindrance from alkyl groups can affect the relative rates of nucleophilic substitution reactions.

| Alkyl Group on Nucleophile | Relative Reaction Rate | Steric Hindrance |

| Methyl | High | Low |

| Ethyl | Moderate | Moderate |

| n-Propyl | Moderate | Moderate |

| n-Butyl | Moderate-Low | Moderate-High |

| Isopropyl | Low | High |

| t-Butyl | Very Low | Very High |

This table provides a qualitative comparison based on general principles of steric effects in nucleophilic reactions.

Electronic Effects of the Methyl Group on Guanidine Reactivity

The methyl group, attached to one of the nitrogen atoms of the guanidine core, primarily exerts an electronic effect on the reactivity of this compound. Alkyl groups are known to be electron-donating through an inductive effect (+I effect). This effect involves the pushing of electron density through the sigma bonds towards the more electronegative nitrogen atom.

The electron-donating nature of the methyl group increases the electron density on the nitrogen atom to which it is attached, and by extension, within the entire guanidine system due to resonance. This enhanced electron density increases the basicity and nucleophilicity of the guanidine functional group. mdpi.com A more electron-rich guanidine is a stronger base because the lone pairs on the nitrogen atoms are more available to accept a proton. Similarly, it is a more potent nucleophile, more readily attacking electron-deficient centers.

| Guanidine Derivative | Approximate pKa in Acetonitrile | Electronic Effect of Substituents |

| Guanidine | ~21 | Reference |

| Methylguanidine | ~23 | +I effect from one methyl group |

| 1,1-Dimethylguanidine | ~24 | +I effect from two methyl groups |

| 1-Butyl-1-methyl-2-hydroxyguanidine | Estimated >23 | Combined +I effects of butyl and methyl groups |

This table presents approximate pKa values to illustrate the electronic effect of alkyl substitution on guanidine basicity. The value for the target compound is an estimation based on these trends.

Computational and Theoretical Investigations of 1 Butyl 2 Hydroxy 1 Methylguanidine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule. These computational methods can provide insights into electronic structure, molecular geometry, and the stability of different conformations.

Electronic Structure Elucidation and Bonding Analysis

A detailed analysis of the electronic structure of 1-Butyl-2-hydroxy-1-methylguanidine would involve the use of computational methods to determine the distribution of electrons within the molecule. This would include identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. Furthermore, a bonding analysis, such as Natural Bond Orbital (NBO) analysis, would provide information on the nature of the chemical bonds, charge distribution, and intramolecular interactions. However, specific studies presenting this data for this compound are not currently available in the reviewed literature.

Conformational Analysis and Relative Stabilities of Isomers

The presence of a butyl group and the rotational freedom around the various single bonds in this compound suggest the existence of multiple conformers. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and determine their relative energies. This information is critical for understanding the molecule's preferred three-dimensional structure and its influence on physical and chemical properties. At present, no published research has been found that details such a conformational analysis for this specific compound.

Spectroscopic Studies (Theoretical Predictions)

Theoretical predictions of spectra are invaluable tools for interpreting experimental data and for the structural elucidation of new compounds.

Vibrational Mode Analysis and Infrared Spectral Predictions

Computational methods can be used to calculate the vibrational frequencies of a molecule. This information allows for the prediction of its infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode. Such a theoretical spectrum would be instrumental in identifying the compound and confirming its structure by comparing it with an experimentally obtained IR spectrum. A detailed vibrational mode analysis for this compound has not been reported in the available scientific literature.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. These predicted values, when compared to experimental data, can aid in the assignment of signals and the confirmation of the proposed structure. No studies containing predicted NMR chemical shifts for this compound could be located.

Reaction Mechanism Studies

Understanding the reaction mechanisms of a compound is fundamental to predicting its chemical behavior and designing new synthetic routes. Computational studies can be employed to investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This would provide a detailed picture of how this compound participates in chemical transformations. A search of the literature did not yield any studies focused on the reaction mechanisms of this compound.

Transition State Analysis for Key Transformations

Transition state theory is fundamental to understanding the kinetics of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. For this compound, key transformations could include tautomerization, hydrolysis, or rearrangement.

Theoretical calculations, such as those employing density functional theory (DFT), can be used to locate and characterize the transition state structures for such reactions. These calculations would typically involve mapping the potential energy surface of the reaction to identify the saddle point corresponding to the transition state. The vibrational frequencies of this structure are then calculated to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Elucidation of Energy Profiles for Proposed Reaction Pathways

For this compound, hypothetical reaction pathways could be modeled to understand its stability and potential degradation routes. For instance, the energy profile for the hydrolysis of the guanidine (B92328) group could be calculated to assess its susceptibility to this reaction under different conditions.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Structure-reactivity relationships seek to connect the molecular structure of a compound with its chemical reactivity. Quantitative Structure-Activity Relationships (QSAR) take this a step further by developing mathematical models that correlate structural or physicochemical properties with a specific activity, which can be chemical reactivity or a biological effect.

Influence of Substituents on Electronic and Steric Parameters

The substituents on the guanidine core of this compound—namely the butyl, hydroxyl, and methyl groups—play a crucial role in modulating its electronic and steric properties.

Steric Effects: The butyl group, being bulkier than the methyl group, will have a more significant steric influence. This steric hindrance can affect the accessibility of the nitrogen atoms for protonation or for reaction with other molecules. It can also influence the preferred conformation of the molecule.

Theoretical descriptors can be calculated to quantify these effects. For example, Mulliken or Natural Bond Orbital (NBO) population analysis can provide insights into the charge distribution and electronic effects, while steric parameters like Taft's steric parameter (Es) could be estimated through computational modeling.

Correlation of Theoretical Descriptors with Experimental Reactivity Data

A QSAR study would involve correlating these theoretical descriptors with experimentally determined reactivity data. For instance, the calculated proton affinity could be correlated with the experimentally measured pKa value. Similarly, calculated activation energies for a particular reaction could be correlated with experimentally determined reaction rates for a series of related guanidine derivatives.

Advanced Applications and Functional Materials Design

Catalysis and Organocatalysis with Guanidine (B92328) Derivatives

Guanidine and its derivatives have emerged as powerful tools in the field of catalysis, primarily owing to their exceptional basicity and tunable steric and electronic properties.

Role as Strong Organic Bases in Organic Transformations

Guanidines are among the strongest organic bases, with some, like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base), being classified as "superbases" because they are stronger than the hydroxide (B78521) ion. dcfinechemicals.com This potent basicity, which arises from the delocalization of the positive charge in the protonated guanidinium (B1211019) ion across three nitrogen atoms, makes them effective catalysts for a variety of organic transformations. These reactions often require a strong base to deprotonate a weakly acidic proton, initiating a reaction cascade.

Sterically hindered guanidines are particularly valuable as they are strong yet non-nucleophilic bases. dcfinechemicals.com This characteristic is crucial in preventing unwanted side reactions where the base might otherwise act as a nucleophile. The structure of 1-Butyl-2-hydroxy-1-methylguanidine, with its butyl and methyl substituents, suggests it would also function as a strong, sterically accessible organic base.

Table 1: Comparison of pKa Values of Selected Organic Bases

| Base | pKa in Acetonitrile | pKa in Water (or Water/Ethanol) |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base) | 24.31 wikipedia.org | 14 (in 50% water/ethanol) wikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | 13.5 |

| Triethylamine (B128534) | 18.82 | 10.75 |

This table illustrates the strong basicity of a representative guanidine base compared to other common organic bases.

Utilization as Ligands for Metal Complexation in Catalytic Systems

The nitrogen atoms in the guanidine functional group possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. The resulting metal-guanidinate complexes can be highly effective catalysts in a range of reactions. The stability and reactivity of these complexes can be fine-tuned by modifying the substituents on the guanidine core, which in the case of this compound includes butyl, methyl, and hydroxyl groups. The presence of the hydroxyl group offers an additional coordination site, potentially leading to the formation of stable chelate complexes.

For instance, studies on similar molecules like 1-butyl-2-hydroxymethylimidazole (B8747531) have shown that the hydroxyl group participates in metal ion complexation, influencing the stability and geometry of the resulting complexes. rsc.org This suggests that this compound could form stable complexes with various transition metals, which could then be employed in catalytic processes such as oxidation, reduction, and cross-coupling reactions.

Applications in Transesterification Reactions (analogous to biguanides)

Transesterification, the process of converting one ester to another, is a crucial reaction in various industrial applications, including the production of biodiesel. mdpi.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Strong bases are effective catalysts as they deprotonate the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl group of the ester. masterorganicchemistry.com

Given their strong basicity, guanidine derivatives are excellent candidates for catalyzing transesterification reactions. While specific studies on this compound in this context are not available, the general principle of base-catalyzed transesterification supports its potential utility. The reaction would proceed via the guanidine base activating the alcohol, facilitating the nucleophilic acyl substitution.

Role as a Building Block in Complex Chemical Syntheses

The rich functionality of guanidines makes them valuable starting materials and intermediates in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and supramolecular structures.

Precursors for the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The guanidine moiety can serve as a key building block for constructing various heterocyclic rings. The multiple nitrogen atoms can be incorporated into the final ring system, and the substituents on the guanidine can be chosen to direct the cyclization pathway and introduce desired functionality into the target molecule.

For example, guanidine derivatives can react with bifunctional electrophiles to form a variety of heterocyclic systems, such as pyrimidines, imidazoles, and triazines. The specific structure of this compound, with its reactive N-H protons and the hydroxyl group, offers multiple points for elaboration and cyclization, making it a potentially versatile precursor for a range of novel heterocyclic compounds.

Scaffold for the Design of Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form large, well-organized assemblies. The guanidinium group is an excellent functional group for directing supramolecular assembly due to its ability to form multiple, highly directional hydrogen bonds. The planar, charge-delocalized structure of the protonated guanidinium ion can interact strongly with various anions and other hydrogen bond acceptors.

By attaching appropriate recognition motifs to the this compound scaffold, it could be used to construct complex supramolecular architectures such as capsules, rosettes, and polymers. The butyl and methyl groups would influence the solubility and packing of the resulting assemblies, while the hydroxyl group provides an additional site for hydrogen bonding or further functionalization.

Biochemical and Biological Tool Applications

The ability of the guanidinium group to mimic the side chain of arginine allows for its application in the design of molecules that can interact with biological systems.

The guanidine moiety is a recognized pharmacophore in the design of enzyme inhibitors, particularly for kinases such as sphingosine (B13886) kinase (SphK). Sphingosine 1-phosphate (S1P), the product of SphK-catalyzed phosphorylation, is a critical signaling molecule involved in various physiological and pathological processes, including cancer and inflammation. nih.govcapes.gov.br Consequently, inhibitors of SphK are valuable tools for studying these pathways and have therapeutic potential. nih.govcapes.gov.br

Research on guanidine-based SphK inhibitors has demonstrated that a guanidinium headgroup, combined with a lipophilic tail, can effectively mimic the natural substrate, sphingosine, and bind to the active site of the enzyme. acs.org The design of these inhibitors often involves a heterocyclic scaffold to which a guanidine-containing fragment and a lipophilic chain are attached. acs.orgnih.gov The length and nature of the lipophilic tail are critical for isoform selectivity (SphK1 vs. SphK2). acs.orgnih.gov

This compound could serve as a key building block in the synthesis of novel SphK inhibitors. Its butyl group provides a short lipophilic tail, and the hydroxyguanidine head can engage in crucial hydrogen bonding and ionic interactions within the enzyme's active site. The synthesis of such probes would likely involve coupling this compound to a suitable scaffold, which could be further elaborated with other functional groups to optimize potency and selectivity.

A hypothetical synthetic approach could involve the reaction of a precursor amine with a guanidinylating agent to install the pre-modified guanidine group. nih.gov The modular nature of this synthesis allows for the creation of a library of potential inhibitors for structure-activity relationship (SAR) studies. acs.orgnih.gov

Table 1: Key Features of Guanidine-Based Sphingosine Kinase Inhibitors

| Feature | Role in Inhibition | Potential Contribution of this compound |

| Guanidinium Group | Mimics the protonated amine of sphingosine; forms salt bridges and hydrogen bonds in the active site. acs.org | The hydroxyguanidine moiety can form strong interactions with key residues. |

| Lipophilic Tail | Occupies a hydrophobic channel in the enzyme. acs.org | The butyl group provides a lipophilic component. |

| Linker/Scaffold | Orients the guanidinium and lipophilic groups for optimal binding. nih.gov | Can be readily attached to various scaffolds. |

| Substituents | Fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov | The methyl and hydroxyl groups can influence binding and solubility. |

The positively charged guanidinium group is known to interact strongly with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govresearchgate.net This interaction, which involves a combination of electrostatic attraction and bidentate hydrogen bonding, is a key feature of many DNA- and RNA-binding proteins that utilize arginine residues for recognition. researchgate.netresearchgate.net

Derivatives of this compound could be designed as synthetic ligands that bind to specific nucleic acid structures, such as the minor groove of DNA or structured RNAs. acs.orgrsc.org The butyl and methyl groups could be tailored to enhance binding affinity and specificity through hydrophobic and van der Waals interactions within the groove. The hydroxyl group could also participate in specific hydrogen bonding interactions. Modification of natural alkaloids with a guanidine moiety has been shown to enhance their RNA binding affinity. rsc.org

Such molecules could be used to modulate gene expression or inhibit the function of pathogenic RNAs. For instance, guanidine-bridged nucleic acids (GuNAs) have demonstrated high binding affinity towards complementary single-stranded DNA. rsc.org

The guanidinium group's ability to act as a hydrogen-bond donor and its high basicity make it a valuable functional group in the design of bio-inspired catalysts. mdpi.combangor.ac.uk For example, the active sites of many enzymes, such as aldolases, utilize arginine residues to bind and activate substrates through hydrogen bonding. mdpi.com

This compound could be incorporated into synthetic scaffolds to create catalysts that mimic these natural systems. The guanidinium group could act as a Brønsted acid or base, while the rest of the molecule provides a specific microenvironment for the reaction. nih.gov Chiral guanidines have been successfully employed as organocatalysts in various asymmetric reactions. mdpi.com The development of metal complexes with guanidine-type ligands is also a promising area for catalysis. rsc.org

Furthermore, the ability of guanidinium groups to bind to oxoanions like carboxylates and phosphates makes them excellent candidates for the development of artificial receptors for these species. mit.edu

Material Science Applications

The chemical properties of this compound also lend themselves to applications in material science, particularly in the creation of functional polymers and surface coatings.

Guanidinium-containing polymers have attracted significant interest due to their unique properties, which include strong binding to polyanions, cell-penetrating capabilities, and antibacterial activity. nih.govnih.govrsc.org These polymers can be synthesized by the polymerization of guanidinium-containing monomers or by the post-polymerization modification of a suitable polymer backbone. researchgate.net

This compound could be converted into a polymerizable monomer, for example, by attaching a vinyl or acrylate (B77674) group. The resulting polymers would possess a high density of cationic charges and hydrogen-bonding groups, making them suitable for a variety of applications, including:

Gene and Drug Delivery: The cationic nature of the guanidinium groups facilitates the complexation with nucleic acids and subsequent delivery into cells. nih.gov

Antimicrobial Materials: The guanidinium groups can interact with and disrupt the membranes of bacteria. rsc.org

Responsive Materials: The phase behavior of guanidinium-functionalized polyelectrolytes can be tuned by salt concentration and temperature, leading to the formation of coacervates. acs.org

Table 2: Potential Properties and Applications of Polymers Incorporating this compound

| Property | Underlying Mechanism | Potential Application |

| Polycationic Nature | Protonation of guanidinium groups. | Gene delivery, layer-by-layer assembly. |

| Strong Anion Binding | Electrostatic and hydrogen bonding interactions. | Anion sensing, responsive hydrogels. |

| Biomimetic Adhesion | Mimicry of arginine-rich peptides. researchgate.net | Cell culture substrates, tissue engineering scaffolds. |

| Antibacterial Activity | Disruption of bacterial cell membranes. rsc.org | Antimicrobial coatings and films. |

The strong binding affinity of the guanidinium group for anionic surfaces makes this compound and its derivatives promising agents for surface modification. By grafting these molecules onto the surface of a material, its surface properties can be tailored for specific applications.

For example, the modification of surfaces with guanidinium groups can be used to:

Improve Biocompatibility: The introduction of a hydrophilic and charged surface layer can reduce non-specific protein adsorption and improve the biocompatibility of medical implants.

Create Antimicrobial Surfaces: Surfaces coated with guanidinium compounds can actively kill bacteria upon contact, which is highly desirable for medical devices and food packaging.

Enhance Cell Adhesion: The ability to mimic the cell-adhesion properties of arginine-containing proteins can be used to promote the attachment and growth of specific cell types on culture substrates or implants. nih.gov

Control Interfacial Properties: The presence of guanidinium groups can alter the wetting and adhesion properties of a surface.

The synthesis of such surface-modifying agents would typically involve the introduction of a reactive group onto the this compound scaffold that can be covalently attached to the target surface.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes to Chiral 1-Butyl-2-hydroxy-1-methylguanidine Derivatives

The synthesis of chiral guanidines has become a pivotal area of research, as these compounds are highly effective organocatalysts. iranarze.irrsc.org Future work will likely focus on developing novel asymmetric synthetic routes to produce enantiomerically pure derivatives of this compound. The introduction of chirality can be achieved through various strategies, including the use of chiral starting materials or auxiliaries, and the application of stereoselective catalytic methods.

One promising approach involves the use of chiral amines in the guanylation reaction. For instance, a potential synthetic route could start from a chiral amine, which is then reacted with a suitable guanylating agent to introduce the guanidine (B92328) moiety. Subsequent N-alkylation and hydroxylation steps would need to be carefully controlled to maintain the stereochemical integrity of the molecule.

| Strategy | Description | Potential Advantages |

| Chiral Starting Materials | Utilization of enantiomerically pure precursors, such as chiral amines or alcohols, to introduce a stereocenter. | Straightforward introduction of chirality; well-established methods for the synthesis of chiral building blocks. |

| Chiral Auxiliaries | Temporary attachment of a chiral auxiliary to the guanidine core to direct stereoselective transformations. The auxiliary is subsequently removed. | High levels of stereocontrol; the auxiliary can often be recovered and reused. |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity in the formation of the guanidine or in a subsequent modification step. | High catalytic efficiency; potential for large-scale synthesis with low catalyst loading. |

These asymmetric routes would yield a library of chiral this compound derivatives, opening the door to their exploration as catalysts in a wide range of stereoselective organic transformations.

Exploration of Advanced Catalytic Cycles Employing this compound

The hydroxyguanidine moiety in this compound is expected to be a key feature in its catalytic activity. Guanidines are known to act as strong Brønsted bases and can also function as hydrogen-bond donors, a property that can be modulated by the electronic nature of their substituents. iranarze.irrsc.org The hydroxyl group in the 2-position can further enhance its catalytic potential through additional hydrogen bonding interactions or by acting as a nucleophile.

Future research is anticipated to explore the use of this compound and its derivatives in a variety of advanced catalytic cycles. These could include reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions, where the bifunctional nature of the catalyst could lead to high levels of efficiency and stereoselectivity. acs.org

| Catalytic Application | Proposed Role of this compound | Expected Outcome |

| Michael Addition | As a Brønsted base to deprotonate the nucleophile and as a hydrogen-bond donor to activate the electrophile. | High yields and enantioselectivities in the formation of carbon-carbon bonds. |

| Aldol Reaction | Activation of the carbonyl component through hydrogen bonding and deprotonation of the enolizable component. | Stereoselective synthesis of β-hydroxy carbonyl compounds. |

| Cycloaddition Reactions | Organization of the reacting partners through a network of hydrogen bonds to control the stereochemical outcome. | Access to complex cyclic molecules with high diastereoselectivity and enantioselectivity. |

The development of these catalytic cycles will not only expand the synthetic utility of this compound but also provide deeper insights into the mechanisms of organocatalysis.

Integration into Advanced Functional Materials with Tunable Properties

The guanidinium (B1211019) group is known for its high thermal and chemical stability, making guanidinium-based compounds excellent candidates for the development of advanced functional materials. researchgate.netresearchgate.net The presence of both hydrophilic and lipophilic domains in this compound suggests its potential use as a building block for self-assembling systems, such as ionic liquids, gels, and polymers. researchgate.netacs.org

Future research is expected to focus on the synthesis of polymers and copolymers incorporating the this compound moiety. By varying the polymer backbone and the density of the guanidinium groups, it should be possible to tune the material's properties, such as its mechanical strength, conductivity, and responsiveness to external stimuli.

| Material Type | Potential Application | Tunable Properties |

| Guanidinium-based Ionic Liquids | As electrolytes in batteries and supercapacitors, or as green solvents in chemical synthesis. researchgate.net | Viscosity, conductivity, thermal stability, and solubility. |

| Self-healing Polymers | Incorporation into polymer networks to enable autonomous repair through reversible hydrogen bonding. | Healing efficiency, mechanical strength, and degradation rate. |

| Antimicrobial Surfaces | Covalent attachment to surfaces to create materials that resist biofilm formation. nih.gov | Antimicrobial activity, biocompatibility, and long-term stability. |

The ability to tailor the properties of these materials by modifying the structure of the guanidine unit makes this a particularly exciting area for future investigation.

Interdisciplinary Research with Biological Systems for Fundamental Mechanistic Understanding

While clinical applications are beyond the scope of this article, fundamental research into the interactions of this compound with biological systems can provide invaluable mechanistic insights. The guanidinium group is a common feature in many biologically active molecules, and understanding how the specific substitution pattern of this compound influences its interactions with biological macromolecules is of great interest. nih.gov

Future studies could involve investigating the binding of this compound to model membranes, proteins, and nucleic acids. Techniques such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and molecular modeling can be employed to characterize these interactions at a molecular level.

| Biological System | Research Focus | Potential Insights |

| Model Membranes | Investigation of the compound's ability to insert into or traverse lipid bilayers. | Understanding of membrane permeability and potential for drug delivery applications. |

| Enzymes | Study of the compound's potential to act as an enzyme inhibitor or modulator. nih.gov | Insights into enzyme-ligand interactions and the design of new enzyme inhibitors. |

| Nucleic Acids | Exploration of the compound's ability to bind to DNA or RNA structures. | Understanding of the principles of nucleic acid recognition and the development of gene-targeting agents. |

These fundamental studies will contribute to a deeper understanding of the molecular basis of recognition and catalysis in biological systems.

Application of High-Throughput Screening and Computational Design for the Discovery of New Derivatives

The vast chemical space that can be explored by modifying the structure of this compound makes high-throughput screening (HTS) and computational design indispensable tools for the discovery of new derivatives with desired properties. nih.govnih.govtandfonline.comresearchgate.net

HTS techniques can be used to rapidly screen libraries of guanidine derivatives for their catalytic activity, material properties, or biological interactions. nih.gov This approach allows for the efficient identification of lead compounds for further optimization.

In parallel, computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to model the properties of this compound and its derivatives. These in silico studies can provide valuable insights into reaction mechanisms, binding affinities, and material properties, thereby guiding the rational design of new compounds.

| Technology | Application | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly assaying large libraries of guanidine derivatives for a specific function (e.g., catalysis). | Identification of "hit" compounds with promising activity for further development. |

| Computational Chemistry | Predicting the properties and reactivity of new guanidine derivatives before their synthesis. | Rational design of new catalysts and materials with improved performance. |

| Machine Learning | Developing quantitative structure-activity relationship (QSAR) models to predict the properties of new compounds. | Accelerated discovery of new derivatives with optimized properties. |

The synergy between high-throughput experimentation and computational modeling will undoubtedly accelerate the pace of discovery in all the research areas outlined in this article.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-2-hydroxy-1-methylguanidine, and how can reaction conditions be standardized for reproducibility?

- Methodology :

- Utilize transition metal-catalyzed reactions (e.g., Pd or Cu catalysts) for scaffold formation, as demonstrated in analogous quinazoline-based guanidine syntheses .

- Standardize reaction parameters (temperature, solvent polarity, stoichiometry) using databases like REAXYS or PISTACHIO to predict feasible pathways and side-product formation .

- Validate purity via HPLC or LC-MS, referencing protocols for related tert-butylguanidine hydrochlorides .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Combine FTIR (to confirm hydroxyl and guanidine groups) and high-resolution mass spectrometry (HRMS) (for molecular weight validation), as applied to phosphoryl guanidine oligonucleotides .

- Use NMR (¹H, ¹³C, DEPT-135) to resolve stereochemistry and substituent positioning, following protocols for N-substituted guanidine derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated degradation studies (e.g., 40–80°C, pH 1–12) with periodic sampling. Monitor decomposition via UV-Vis spectroscopy or LC-MS, as performed for guanidine-based catalysts in transesterification .

- Compare hydrolytic stability to structurally similar compounds like 1-methylguanidine hydrochloride .

Advanced Research Questions

Q. How should contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved in mechanistic studies?

- Methodology :

- Perform dose-response assays across multiple cell lines to differentiate target-specific effects from non-specific toxicity, as seen in quinazoline-guanidine pharmacological studies .

- Apply molecular dynamics simulations (e.g., Taq polymerase interaction models) to identify binding motifs that correlate with observed bioactivities .

- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, enzyme inhibition assays) .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

- Methodology :

- Use QSAR models to link substituent effects (e.g., butyl chain hydrophobicity) to activity, following frameworks developed for Na/H exchange inhibitors .

- Employ docking software (AutoDock, Schrödinger) with crystal structures of target proteins (e.g., bacterial guanidine kinases) to simulate binding modes .

Q. How can researchers design experiments to elucidate the compound’s role in catalytic or enzymatic systems?

- Methodology :

- Adapt protocols from guanidine-functionalized polymer studies: measure reaction kinetics (e.g., hydrolysis rates) with varying [substrate]/[catalyst] ratios .

- Use isotopic labeling (e.g., ¹⁵N) to track guanidine’s nitrogen release in bacterial metabolic pathways .

Q. What strategies are effective for resolving discrepancies in synthetic yields across laboratories?

- Methodology :

- Audit raw material purity (e.g., tert-butyl precursors) and solvent drying protocols, referencing elemental analysis data for tert-butoxycarbonyl guanidines .

- Implement Design of Experiments (DoE) to isolate critical variables (e.g., reaction time, catalyst loading) .

Data Presentation Guidelines

- Tables : Include reaction optimization data (e.g., yield vs. temperature), stability profiles, and bioactivity IC₅₀ values. Formatting should comply with Beilstein Journal standards (minimize redundancy, use SI for extended datasets) .

- Figures : Highlight key interactions (e.g., hydrogen bonds in docking simulations) using PyMOL or Chimera, avoiding overcrowded chemical structures per MedChemComm guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.